molecular formula C32H42N6 B12396083 Antitumor agent-82

Antitumor agent-82

Cat. No.: B12396083
M. Wt: 510.7 g/mol
InChI Key: XZIMSKMIWQACLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-82 involves the design and pharmacological evaluation of β-carboline derivatives. The specific synthetic routes and reaction conditions are detailed in various research studies, focusing on optimizing the yield and purity of the compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-82 undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications .

Scientific Research Applications

Antitumor agent-82 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of β-carboline derivatives.

    Biology: Investigated for its role in inducing autophagy and inhibiting cell proliferation in various cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for treating different types of cancer, including breast, colon, and ovarian cancers.

Mechanism of Action

Antitumor agent-82 exerts its effects by inducing cell autophagy through the ATG5/ATG7 signaling pathway. This pathway plays a crucial role in the degradation and recycling of cellular components, leading to the inhibition of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it an effective anti-tumor agent .

Comparison with Similar Compounds

Uniqueness of Antitumor Agent-82: this compound is unique due to its specific mechanism of inducing autophagy through the ATG5/ATG7 signaling pathway. This distinct mechanism sets it apart from other anti-cancer agents, making it a valuable addition to the arsenal of cancer therapeutics .

Properties

Molecular Formula

C32H42N6

Molecular Weight

510.7 g/mol

IUPAC Name

1,3-bis[(4-methylpiperazin-1-yl)methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indole

InChI

InChI=1S/C32H42N6/c1-34-15-19-36(20-16-34)24-27-23-29-28-12-6-7-13-31(28)38(14-8-11-26-9-4-3-5-10-26)32(29)30(33-27)25-37-21-17-35(2)18-22-37/h3-7,9-10,12-13,23H,8,11,14-22,24-25H2,1-2H3

InChI Key

XZIMSKMIWQACLN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C(=N2)CN4CCN(CC4)C)N(C5=CC=CC=C53)CCCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.